Cas no 5687-84-3 (4-cyclopropylbutanoic acid)

4-cyclopropylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B425855-100mg |
4-cyclopropylbutanoic acid |
5687-84-3 | 100mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-84456-2.5g |
4-cyclopropylbutanoic acid |
5687-84-3 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 | |
Enamine | EN300-84456-0.1g |
4-cyclopropylbutanoic acid |
5687-84-3 | 95.0% | 0.1g |
$301.0 | 2025-03-21 | |
Enamine | EN300-84456-5.0g |
4-cyclopropylbutanoic acid |
5687-84-3 | 95.0% | 5.0g |
$2525.0 | 2025-03-21 | |
A2B Chem LLC | AV72648-50mg |
4-Cyclopropylbutanoic acid |
5687-84-3 | 95% | 50mg |
$248.00 | 2024-04-19 | |
Aaron | AR01AL9W-250mg |
4-Cyclopropylbutanoic acid |
5687-84-3 | 95% | 250mg |
$618.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333629-250mg |
4-Cyclopropylbutanoic acid |
5687-84-3 | 97% | 250mg |
¥7754.00 | 2024-05-08 | |
Aaron | AR01AL9W-2.5g |
4-Cyclopropylbutanoic acid |
5687-84-3 | 95% | 2.5g |
$2373.00 | 2025-02-09 | |
A2B Chem LLC | AV72648-10g |
4-Cyclopropylbutanoic acid |
5687-84-3 | 95% | 10g |
$3979.00 | 2024-04-19 | |
1PlusChem | 1P01AL1K-250mg |
4-Cyclopropylbutanoic acid |
5687-84-3 | 95% | 250mg |
$514.00 | 2025-03-19 |
4-cyclopropylbutanoic acid 関連文献
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
4-cyclopropylbutanoic acidに関する追加情報
Research Briefing on 4-Cyclopropylbutanoic Acid (CAS: 5687-84-3) in Chemical Biology and Pharmaceutical Applications
4-Cyclopropylbutanoic acid (CAS: 5687-84-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a cyclopropyl ring attached to a butanoic acid backbone, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators, owing to its ability to influence molecular conformation and binding affinity.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 4-cyclopropylbutanoic acid as a key building block in the synthesis of novel gamma-aminobutyric acid (GABA) receptor agonists. The research demonstrated that derivatives of this compound exhibited enhanced blood-brain barrier permeability and improved pharmacokinetic profiles compared to traditional GABAergic agents. These findings suggest its potential in treating neurological disorders such as epilepsy and anxiety.
In addition to its neurological applications, 4-cyclopropylbutanoic acid has been investigated for its anti-inflammatory properties. A recent preprint on bioRxiv detailed its incorporation into non-steroidal anti-inflammatory drug (NSAID) analogs, which showed reduced gastrointestinal toxicity while maintaining efficacy in murine models of arthritis. The study attributed this improved safety profile to the compound's ability to modulate cyclooxygenase-2 (COX-2) selectivity, a critical factor in NSAID design.
From a synthetic chemistry perspective, advancements in catalytic asymmetric synthesis have enabled more efficient production of enantiomerically pure 4-cyclopropylbutanoic acid derivatives. A 2024 Nature Catalysis paper described a novel palladium-catalyzed cyclopropanation method that achieves >99% enantiomeric excess, addressing previous challenges in stereocontrol. This methodological breakthrough has significant implications for the scalable production of chiral pharmaceuticals incorporating this scaffold.
Ongoing clinical trials are evaluating 4-cyclopropylbutanoic acid derivatives as potential treatments for metabolic disorders. Preliminary results from Phase I studies indicate favorable safety profiles for several candidates targeting G protein-coupled receptors (GPCRs) involved in glucose metabolism. Researchers speculate that the cyclopropyl moiety's conformational restriction may contribute to enhanced receptor subtype selectivity, reducing off-target effects common in metabolic therapies.
In conclusion, 4-cyclopropylbutanoic acid (5687-84-3) represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. Its unique structural features continue to inspire innovative drug design strategies across multiple therapeutic areas. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in combination therapies for complex diseases.
5687-84-3 (4-cyclopropylbutanoic acid) 関連製品
- 2171150-61-9(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopyridine-3-carboxylic acid)
- 1005942-17-5(N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 351-84-8(N-(4-fluorophenyl)ethanethioamide)
- 1421494-12-3(2-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)benzamide)
- 1701998-04-0(2,3-dimethyl-4H,5H,5aH,6H,7H,8H,9H,9aH-pyrazolo1,5-aquinazoline)
- 190595-25-6((4-Methylphenyl)methylbeta-D-glucopyranoside)
- 2227830-75-1(rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol)
- 2172522-31-3(5-cyclobutyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)




